molecular formula C12H14ClN3O2 B3290656 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 86634-66-4

4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B3290656
CAS RN: 86634-66-4
M. Wt: 267.71 g/mol
InChI Key: LDIAOYUCZCMDTH-UHFFFAOYSA-N
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Description

The compound “4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, and a pyrrolo[2,3-d]pyrimidine ring, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) were synthesized in high yields (80–90%) . The synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one has also been reported .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structure of ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, which shares a similar 1,3-dioxolane ring, has been reported . The structure of 4-methyl-1,3-dioxolane has also been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the radical addition to the carbon–carbon double bond of cyclic ketene acetals (CKAs) generates a ring-retained radical. The subsequent intramolecular fragmentation (ring opening) generates a ring-opened radical and provides a degradable ester linkage in the backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the density of 1,3-dioxolane is 1.06 g/cm^3, its melting point is -95 °C, and its boiling point is 75 °C .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, 1,3-dioxolane is labeled with the signal word “Danger” and has hazard statement H225 .

Future Directions

The future directions of research involving similar compounds have been suggested. For example, chemically recyclable polymers are attractive in sustainability and may provide more economic values compared with polymers that can degrade into mere CO2 . This suggests that the development of chemically recyclable polymers using similar compounds could be a promising direction for future research.

properties

IUPAC Name

4-chloro-7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-12(2)17-6-8(18-12)5-16-4-3-9-10(13)14-7-15-11(9)16/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIAOYUCZCMDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN2C=CC3=C2N=CN=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine

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